molecular formula C11H7BrFIN2O B8778384 10-Bromo-9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

10-Bromo-9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

Cat. No. B8778384
M. Wt: 408.99 g/mol
InChI Key: PJELOMRFWGRHOI-UHFFFAOYSA-N
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Patent
US09034866B2

Procedure details

Into a 5000-mL pressure tank reactor (10 atm) purged and maintained with an inert atmosphere of nitrogen was placed 9-Bromo-8-fluoro-2-iodo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene (204 g, 498.79 mmol, 1.00 equiv), HMDS (403.5 g, 2.50 mol, 5.00 equiv), Pd(PPh3)Cl2 (11 g, 25.02 mmol, 0.05 equiv), and N,N-dimethylformamide (3 L). To the above CO (10 atm) was introduced in. The resulting solution was stirred overnight at 80° C. and quenched by the addition of 5 L of water. The solids were collected by filtration. The crude product was re-crystallized from 800 mL of EA. The mixture was stirred at 50° C. for 3 h. The solids were collected by filtration, washed with 3×100 mL of EA and dried to afford 48.5 g (30%) of 9-Bromo-8-fluoro-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene-2-carboxylic acid amide as a yellow solid. LC-MS: 326 [M+H]+; 1H-NMR (DMSO, 300 MHz, ppm): δ 8.75 (d, J=8.4 Hz, 1H), 7.79 (s, 1H), 7.61 (s, 1H), 7.16-7.11 (m, 2H), 4.49-4.50 (m, 4H).
Quantity
204 g
Type
reactant
Reaction Step One
Name
Quantity
403.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Pd(PPh3)Cl2
Quantity
11 g
Type
reactant
Reaction Step Three
[Compound]
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:17])=[CH:4][C:5]2[O:14][CH2:13][CH2:12][N:11]3[C:7](=[N:8][C:9](I)=[CH:10]3)[C:6]=2[CH:16]=1.C[Si](N[Si](C)(C)C)(C)C.C[N:28](C)[CH:29]=[O:30]>>[Br:1][C:2]1[C:3]([F:17])=[CH:4][C:5]2[O:14][CH2:13][CH2:12][N:11]3[C:7](=[N:8][C:9]([C:29]([NH2:28])=[O:30])=[CH:10]3)[C:6]=2[CH:16]=1

Inputs

Step One
Name
Quantity
204 g
Type
reactant
Smiles
BrC=1C(=CC2=C(C3=NC(=CN3CCO2)I)C1)F
Step Two
Name
Quantity
403.5 g
Type
reactant
Smiles
C[Si](C)(C)N[Si](C)(C)C
Step Three
Name
Pd(PPh3)Cl2
Quantity
11 g
Type
reactant
Smiles
Step Four
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
3 L
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 5000-mL pressure tank reactor (10 atm) purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 5 L of water
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
The crude product was re-crystallized from 800 mL of EA
STIRRING
Type
STIRRING
Details
The mixture was stirred at 50° C. for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with 3×100 mL of EA
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=CC2=C(C3=NC(=CN3CCO2)C(=O)N)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 48.5 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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